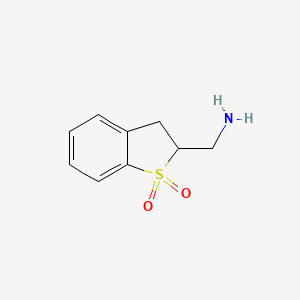

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine

Description

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine is a sulfur-containing heterocyclic compound characterized by a benzothiophene core with two sulfonyl oxygen atoms (1,1-dioxo group) and an aminomethyl substituent at the 2-position. Its molecular formula is C₁₀H₁₁NO₂S, with a molecular weight of 209.26 g/mol.

Properties

IUPAC Name |

(1,1-dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-6-8-5-7-3-1-2-4-9(7)13(8,11)12/h1-4,8H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWWOKCPCJRTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(S(=O)(=O)C2=CC=CC=C21)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040041-00-6 | |

| Record name | (1,1-dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of (1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine can be achieved through several methods. . The reaction conditions typically include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .

Chemical Reactions Analysis

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfone derivatives, while reduction with lithium aluminum hydride can produce thiol derivatives.

Scientific Research Applications

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine has a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

| Compound Name | Core Structure | Substituents | Heteroatoms | Key Features |

|---|---|---|---|---|

| (1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine | Benzothiophene | -SO₂, -CH₂NH₂ | S, O, N | Polar sulfonyl group; amine functionality |

| 1-(1-Benzothiophen-3-yl)methanamine (C₉H₉NS) | Benzothiophene | -CH₂NH₂ at C3 | S, N | Lacks sulfonyl group; lower polarity |

| 2-Benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine | Naphthooxazine | Benzyl, phenyl groups | O, N | Fused aromatic system; antipsychotic potential |

| 1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine (C₁₁H₁₅NO₃) | Dioxolane + benzene | Methoxyphenyl, dioxolane | O, N | Ether and acetal functionalities |

| 3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole | Benzothiazole | -SO₂, dichloro-hydroxybenzoyl | S, O, Cl | Sulfonyl group; halogenated aromatic |

Key Observations:

- Sulfur vs. Oxygen Heterocycles : The sulfonyl group in the target compound enhances polarity compared to oxygen-containing analogues like dioxolane derivatives or oxazines . This may improve solubility in polar solvents or binding affinity in biological systems.

- Functional Group Placement : Unlike 1-(1-benzothiophen-3-yl)methanamine, which positions the amine at C3, the target compound’s amine is at C2, adjacent to the sulfonyl group. This proximity may influence conformational stability or reactivity .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Notable Differences:

- The sulfonyl group in the target compound produces strong IR absorption at ~1320 cm⁻¹, absent in non-sulfonated analogues .

- ¹H NMR signals for the CH₂NH₂ group in the target compound are downfield-shifted (~3.2–3.5 ppm) compared to non-sulfonated benzothiophenes (~3.8 ppm), reflecting electron-withdrawing effects of the sulfonyl group .

Biological Activity

(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine is a compound with significant biological activity, particularly in pharmacological applications. Its unique structure contributes to its interaction with various biological systems, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C10H9N1O2S1

- Molecular Weight : 197.254 g/mol

- LogP : 0.421

- Hydrogen Bond Acceptors : 3

These properties suggest that the compound has moderate lipophilicity and can engage in hydrogen bonding, which is crucial for its biological interactions.

Biological Activity

The biological activity of (1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine can be summarized as follows:

- Antimicrobial Activity : Studies have indicated that compounds with a benzothiophene core exhibit antimicrobial properties. This particular compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .

- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of benzothiophene derivatives, (1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL. This suggests that the compound could be further developed into an antimicrobial agent for clinical use.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of (1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine on HeLa cervical cancer cells. The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 24 hours of exposure. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The proposed mechanism by which (1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine exerts its biological effects includes:

- Inhibition of Enzymatic Activity : It is suggested that this compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.

Q & A

Q. What are the established synthetic routes for (1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted benzothiophene precursors followed by functionalization of the methanamine group. For example, analogous compounds (e.g., benzothiazine derivatives) are synthesized via nucleophilic substitution or reductive amination under inert atmospheres to prevent oxidation . Reaction temperature and solvent polarity significantly impact yields: polar aprotic solvents (e.g., DMF) at 80–100°C often optimize cyclization efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

- NMR : H and C NMR confirm substituent positions and ring saturation. Aromatic protons in the benzothiophene ring appear downfield (δ 7.2–8.0 ppm), while the methanamine group shows δ 2.8–3.5 ppm for CH and δ 1.5–2.0 ppm for NH (if free).

- IR : Strong absorption at ~1300 cm and ~1150 cm confirms sulfone (S=O) groups .

Discrepancies (e.g., unexpected splitting in NMR) are resolved by varying solvent systems (e.g., DMSO-d vs. CDCl) or repeating experiments under controlled humidity to rule out hygroscopic artifacts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, structurally similar benzothiophene derivatives exhibit acute oral toxicity (Category 4) and skin irritation (Category 2). Use PPE: nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap/water and seek medical evaluation .

Q. How is the purity of the compound validated, and what thresholds are acceptable for research use?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Acceptable purity for biological assays is ≥95%, while crystallography studies require ≥99%. Trace impurities (e.g., unreacted precursors) are quantified using LC-MS .

Q. What solvents and storage conditions ensure long-term stability?

Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent sulfone degradation. The compound is soluble in DMSO, DMF, and dichloromethane but may hydrolyze in protic solvents (e.g., methanol) over time .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

Single-crystal X-ray diffraction (XRD) is the gold standard. For example, SHELX software refines structural parameters (bond lengths, angles) to confirm the sulfone group’s geometry and the methanamine group’s orientation. High-resolution data (≤1.0 Å) minimizes R-factor errors, and Twinning/PLATON checks identify crystal imperfections .

Q. What strategies optimize the compound’s bioactivity in target-specific assays (e.g., enzyme inhibition)?

Derivatization of the methanamine group (e.g., introducing acyl or sulfonyl moieties) enhances binding affinity. For antimicrobial studies, structure-activity relationship (SAR) models compare substituent electronegativity and steric effects. Docking simulations (AutoDock Vina) predict interactions with active sites, guiding rational design .

Q. How are contradictory results in biological assays (e.g., variable IC50_{50}50 values) systematically addressed?

Contradictions arise from assay conditions (e.g., pH, serum proteins) or compound aggregation. Mitigation steps:

Q. What computational methods predict the compound’s physicochemical properties (e.g., logP, solubility)?

Density Functional Theory (DFT) calculates dipole moments and HOMO-LUMO gaps, while QSPR models (e.g., ACD/Labs) estimate logP and aqueous solubility. Molecular dynamics simulations (Amber or GROMACS) model solvation effects and membrane permeability .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

Conduct accelerated stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. LC-MS monitors degradation products (e.g., sulfonic acid derivatives). For poor stability, prodrug strategies (e.g., esterification of the methanamine group) improve pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.